Tetraphenylphosphonium iodide
Overview
Description
Tetraphenylphosphonium iodide is a chemical compound with the CAS Number: 2065-67-0 . It has a molecular weight of 466.3 .
Synthesis Analysis
Tetraphenylphosphonium iodide can be synthesized through various methods. For instance, sodium tungstate reacted with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid to afford two new phosphonium hexatungstate compounds .Molecular Structure Analysis
The molecular formula of Tetraphenylphosphonium iodide is C24H20IP . The InChI code is 1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 . The Canonical SMILES string is C1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4.[I-] .Chemical Reactions Analysis
Tetraphenylphosphonium iodide can participate in various chemical reactions. For example, it has been used in nucleophilic arylation with tetraarylphosphonium salts .Physical And Chemical Properties Analysis
Tetraphenylphosphonium iodide has a molecular weight of 466.3 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 4 . The exact mass is 466.03474 g/mol . It has a complexity of 301 .Scientific Research Applications
Application 1: Phosphorescent Probe for Iodide-Specific Detection
- Summary of the Application : Tetraphenylphosphonium iodide (TPP I) is used as a phosphorescent probe for iodide-specific detection. This is based on the unique crystallization-induced bright phosphorescence of TPP I .
- Methods of Application : The method involves the development of a novel time-gated detection method for iodide ions to minimize the autofluorescence from complex biological samples . This specific iodide-triggered bright organic phosphorescence enables the development of a facile test strip for the visual detection of iodide ions based on solid-state phosphorescence on a solid substrate .
- Results or Outcomes : The method has shown excellent performance in imaging iodide in live cells and intriguing use in double encryption . The phosphorescence quantum yield for TPP I is very high (0.42) .
Application 2: Luminescence Thermochromism and Mechanochromism of Polymorphic Copper Iodide Anions
- Summary of the Application : Tetraphenylphosphonium iodide is used in the study of polymorphic copper iodide anions. These ionic copper iodide compounds exhibit distinct luminescence properties with blue or yellow emission .
- Methods of Application : The study involves the examination of the photoluminescent stimuli-responsive properties of two crystalline polymorphs of the (PPh4)2[Cu2I4] formula .
- Results or Outcomes : One polymorph displays contrasted temperature-dependent emission properties, while the other shows great modification of its emission upon mechanical solicitation . The different emission bands originate either from the (PPh4)+ organic cation or from the [Cu2I4]2- anion .
Application 3: Organic Synthesis Reagent
- Summary of the Application : Tetraphenylphosphonium iodide is primarily used as an organic synthesis reagent . It is often used in phosphorization reactions, where it can be used to introduce phosphorus atoms or phosphorus groups .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis reaction being performed. In general, Tetraphenylphosphonium iodide would be added to the reaction mixture to facilitate the introduction of phosphorus atoms or groups .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but in general, the use of Tetraphenylphosphonium iodide as a reagent can facilitate the synthesis of a wide range of organic compounds .
Application 4: Organic Synthesis Reagent
- Summary of the Application : Tetraphenylphosphonium iodide is primarily used as an organic synthesis reagent . It is often used in phosphorization reactions, where it can be used to introduce phosphorus atoms or phosphorus groups .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis reaction being performed. In general, Tetraphenylphosphonium iodide would be added to the reaction mixture to facilitate the introduction of phosphorus atoms or groups .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but in general, the use of Tetraphenylphosphonium iodide as a reagent can facilitate the synthesis of a wide range of organic compounds .
Safety And Hazards
Future Directions
Tetraphenylphosphonium iodide has been used to develop a unique crystallization-induced bright phosphorescence and a novel time-gated detection method for iodide ions . This specific iodide-triggered bright organic phosphorescence enables the development of a novel time-gated detection method for iodide ions in the luminescence turn-on manner and further offers an opportunity to establish a facile test strip for the visual detection of iodide ions based on solid-state phosphorescence on a solid substrate . This illustrates the versatile and broad application prospects of highly efficient organic ionic crystals in various areas .
properties
IUPAC Name |
tetraphenylphosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFPPQGZJFTXDR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942851 | |
Record name | Tetraphenylphosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylphosphonium iodide | |
CAS RN |
2065-67-0 | |
Record name | Tetraphenylphosphonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylphosphonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylphosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenylphosphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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